1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride
Description
1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS: 1286272-70-5) is a piperidine-based compound with a benzyl substituent modified by fluorine and methyl groups at the 3- and 2-positions, respectively. The dihydrochloride salt form enhances its solubility and stability for industrial and pharmaceutical applications . Its molecular formula is C₁₃H₁₈Cl₂FN₂, with a molar mass of 291.21 g/mol.
Properties
IUPAC Name |
1-[(3-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-11(3-2-4-13(10)14)9-16-7-5-12(15)6-8-16;;/h2-4,12H,5-9,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJMQCCJMZWKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CN2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Benzyl Moiety: The starting material, 3-fluoro-2-methylbenzyl chloride, is prepared through the chlorination of 3-fluoro-2-methylbenzyl alcohol.
Nucleophilic Substitution: The benzyl chloride is then reacted with piperidin-4-amine under basic conditions to form 1-(3-fluoro-2-methylbenzyl)piperidin-4-amine.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unfortunately, there is no information within the provided search results that focuses solely on the applications of the compound "1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride" . However, the search results do provide some information about the compound itself, as well as some related compounds.
Information on 1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride:
- PubChem CID: 53256196
- Molecular Formula:
- Molecular Weight: 295.22 g/mol
- IUPAC Name: 1-[(3-fluoro-5-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
- Synonyms: Several synonyms are listed, including 1286265-62-0 and AKOS027386038
Information on 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride:
- PubChem CID: 53256137
- Molecular Formula:
- Molecular Weight: 349.19 g/mol
- IUPAC Name: 1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
- Synonyms: Several synonyms are listed
Information on this compound:
Other related information:
- One search result discusses the discovery of novel druglike NK(1) receptor antagonists, mentioning a specific compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant), as a drug candidate based on its preclinical profile .
- Another search result is a thesis on amphiphilic polymers as enhanced drug delivery systems, discussing topics such as polymeric micelles, polymersomes, and drug encapsulation .
- One review discusses chiral separations using macrocyclic antibiotics and micelles to improve efficiency and selectivity .
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Table 1: Substituent Effects on Piperidine Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Positional Isomerism : The 5-fluoro isomer (CAS: 1286275-30-6) differs in fluorine placement, which may alter binding affinity to targets like ion channels or enzymes .
Key Observations:
- Toxicity : Pyrimidine-containing analogs (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) exhibit higher acute toxicity (H302, H315, H319) compared to the target compound .
- Industrial vs. Research Use : The target compound’s industrial-grade classification suggests lower acute hazards compared to nitro- or pyrimidine-substituted derivatives .
Biological Activity
1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2 and a molecular weight of 295.22 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluorine atom and the piperidine ring enhances its binding affinity to specific molecular targets.
- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may interact with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. Its potential as a D3 receptor agonist has been explored, showing selective activity without significant interaction with D2 receptors .
- Signaling Pathways : The compound may modulate several signaling pathways, including those involved in neuroprotection and cell survival. This modulation can lead to various biological effects such as apoptosis induction in cancer cells .
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary of findings from various research efforts:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuroprotection : In models of dopaminergic neuron degeneration, this compound has shown promise in protecting neurons derived from induced pluripotent stem cells (iPSCs), indicating its potential therapeutic role in neurodegenerative diseases .
- Cancer Research : A study exploring new anticancer agents found that derivatives similar to this compound exhibited enhanced cytotoxicity through innovative synthetic approaches that focused on three-dimensional molecular structures, enhancing target interactions .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(3-Chloro-2-methylbenzyl)piperidin-4-amine dihydrochloride | Chlorine instead of Fluorine | Moderate activity at D3 receptors |
| 1-(3-Fluoro-2-ethylbenzyl)piperidin-4-amine dihydrochloride | Ethyl group instead of Methyl | Reduced potency compared to the methyl derivative |
| 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine hydrochloride | Single hydrochloride salt | Similar but less soluble than dihydrochloride form |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Formation of the benzyl-piperidine scaffold via nucleophilic substitution between 3-fluoro-2-methylbenzyl chloride and a piperidin-4-amine precursor.
- Step 2: Amine protection/deprotection (e.g., using Boc groups) to ensure regioselectivity.
- Step 3: Salt formation with HCl to improve aqueous solubility and stability .
Optimization Tips: - Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can enhance reaction efficiency .
- Solvent-free conditions may reduce purification complexity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzyl and piperidine moieties. The fluorine atom in the benzyl group will split proton signals due to spin-spin coupling .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z ≈ 281 for the free base; 353 with HCl) .
Q. What solubility and storage conditions are optimal for this compound?
Methodological Answer:
- Solubility: The dihydrochloride salt enhances water solubility compared to the free base. For in vitro assays, prepare stock solutions in deionized water (10–50 mM) and filter through 0.22 µm membranes .
- Storage: Store lyophilized powder at –20°C in airtight containers under nitrogen to prevent degradation. Aqueous solutions are stable for ≤48 hours at 4°C .
Advanced Research Questions
Q. How does the 3-fluoro-2-methylbenzyl substituent influence receptor binding compared to non-fluorinated analogs?
Methodological Answer:
- Electron-Withdrawing Effects: Fluorine’s electronegativity increases the benzyl group’s electron deficiency, potentially enhancing interactions with hydrophobic pockets in target receptors (e.g., GPCRs or kinases) .
- Steric Considerations: The 2-methyl group may restrict rotational freedom, favoring specific binding conformations. Comparative studies with 3-fluoro or 2-methyl analogs are critical to isolate substituent effects .
- Experimental Design: Perform radioligand displacement assays (e.g., H-labeled ligands) to quantify binding affinity (K) against structurally related targets .
Q. What strategies resolve enantiomeric impurities if chirality is introduced during synthesis?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® IC or AD-H columns with hexane:isopropanol (90:10) mobile phases to separate enantiomers. Monitor resolution via circular dichroism (CD) .
- Derivatization: React the amine with chiral auxiliaries (e.g., Mosher’s acid chloride) to form diastereomers separable by standard HPLC .
- Crystallization: Opt for chiral resolving agents (e.g., tartaric acid) in polar solvents to isolate enantiopure crystals .
Q. How can researchers assess the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Hepatocyte Assays: Incubate the compound (1–10 µM) with primary hepatocytes (human or rodent) for 0–120 minutes. Quantify parent compound degradation via LC-MS/MS .
- Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify metabolic liabilities .
- Pharmacokinetic Profiling: Administer IV/PO doses in rodents and measure plasma half-life (t), clearance (CL), and volume of distribution (Vd) .
Q. What computational methods predict the compound’s target selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to simulate binding poses against homology models of potential targets (e.g., serotonin or dopamine receptors). Prioritize targets with docking scores ≤–8 kcal/mol .
- QSAR Modeling: Train machine learning models (e.g., Random Forest) on datasets of piperidine derivatives with known bioactivities to predict IC values .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤2 Å) and identify critical residue interactions (e.g., hydrogen bonds with Asp110 in 5-HT receptors) .
Q. How do pH and temperature affect the compound’s stability in biological buffers?
Methodological Answer:
- pH Stability Testing: Incubate the compound (1 mM) in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) buffers at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The dihydrochloride salt is most stable at pH 5–7 .
- Thermal Degradation: Use accelerated stability studies (40–60°C for 1–4 weeks) to extrapolate shelf life via the Arrhenius equation. Lyophilized forms typically show <5% degradation at 25°C for 6 months .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported biological activities of piperidine derivatives?
Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and compound batches (≥95% purity) .
- Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays to rule out off-target effects .
- Meta-Analysis: Compare IC values across published studies, adjusting for differences in experimental conditions (e.g., ATP concentrations in kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
